molecular formula C16H10N4O7 B11550130 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)acetamide

2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)acetamide

Cat. No.: B11550130
M. Wt: 370.27 g/mol
InChI Key: RKCVBQZAXKQLOL-UHFFFAOYSA-N
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Description

2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of nitroaromatic compounds. These compounds are characterized by the presence of nitro groups (-NO2) attached to an aromatic ring. This particular compound features a phthalimide moiety and a nitrophenyl group, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-NITROPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under controlled conditions.

    Acylation: The final step involves the acylation of the phthalimide with a nitrophenyl acetic acid derivative under suitable conditions, such as the presence of a dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and acylation processes, with careful control of reaction conditions to ensure high yield and purity. These methods may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo oxidation reactions, potentially forming nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amines or hydroxylamines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenating agents, sulfonating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-NITROPHENYL)ACETAMIDE can be used as a precursor for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology and Medicine

In biological and medical research, nitroaromatic compounds are often studied for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, such compounds may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-NITROPHENYL)ACETAMIDE would depend on its specific application. Generally, nitroaromatic compounds can interact with biological molecules through redox reactions, binding to enzymes or receptors, and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: A simpler nitroaromatic compound with similar functional groups.

    Phthalimide: The core structure of the compound without the nitro groups.

    Nitrophenylacetic Acid: A related compound with a nitrophenyl group.

Uniqueness

What sets 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-NITROPHENYL)ACETAMIDE apart is the combination of the phthalimide and nitrophenyl moieties, which may confer unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C16H10N4O7

Molecular Weight

370.27 g/mol

IUPAC Name

2-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C16H10N4O7/c21-13(17-10-5-1-2-6-11(10)19(24)25)8-18-15(22)9-4-3-7-12(20(26)27)14(9)16(18)23/h1-7H,8H2,(H,17,21)

InChI Key

RKCVBQZAXKQLOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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